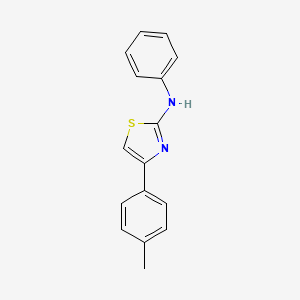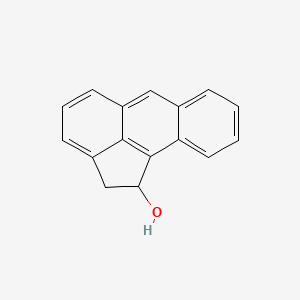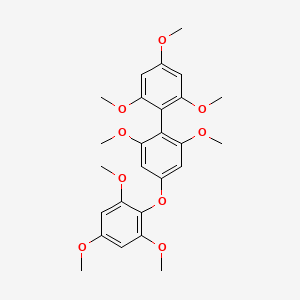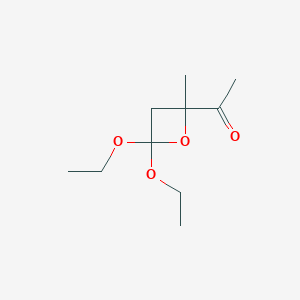
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and two ethoxy groups attached to the same carbon atom
準備方法
The synthesis of 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methyloxetan-2-yl derivatives with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or amines replace the ethoxy groups, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ethoxy groups, leading to the formation of hydroxyl derivatives.
科学的研究の応用
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The oxetane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting enzyme activity and cellular processes.
類似化合物との比較
1-(4,4-Diethoxy-2-methyloxetan-2-yl)ethan-1-one can be compared with other oxetane derivatives, such as:
1-(3-(2-methyloxetan-2-yl)phenyl)ethan-1-one: This compound also contains an oxetane ring but differs in the substitution pattern, leading to different reactivity and applications.
1-(4-(2-methyloxetan-2-yl)phenyl)ethan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
93183-68-7 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
1-(4,4-diethoxy-2-methyloxetan-2-yl)ethanone |
InChI |
InChI=1S/C10H18O4/c1-5-12-10(13-6-2)7-9(4,14-10)8(3)11/h5-7H2,1-4H3 |
InChIキー |
ZCGBRRKLOJPBCY-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CC(O1)(C)C(=O)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)

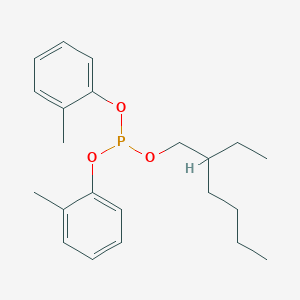
oxophosphanium](/img/structure/B14340068.png)
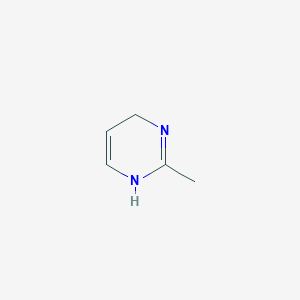
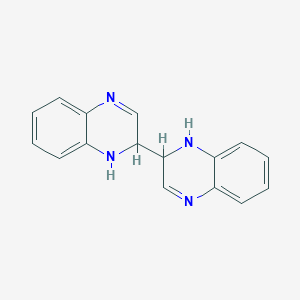
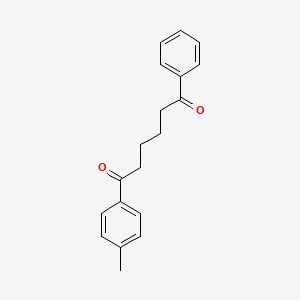
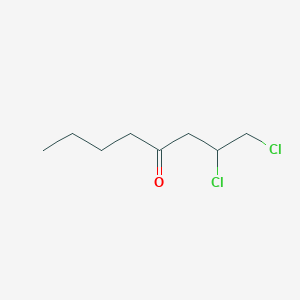
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
